2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid
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Overview
Description
2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: call a poison center/doctor if you feel unwell (P301+P312) .
Mechanism of Action
Mode of Action
It is known that the compound contains a thiazole ring, which is a common structural motif in many biologically active molecules . The thiazole ring may interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der Waals forces .
Biochemical Pathways
Thiazole-containing compounds have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data . Given the biological activities associated with thiazole-containing compounds, it is possible that this compound may have similar effects .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid typically involves the following steps:
Thiazole Formation: The thiazole ring is usually formed through a cyclization reaction involving a suitable precursor, such as an α-haloketone and thiourea.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine (Et3N), to yield the Boc-protected thiazole derivative.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide (CO2) under pressure in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Substitution reactions at the thiazole ring or the Boc-protected amino group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiazole-5-carboxylic acid derivatives.
Reduction Products: Thiazole-5-alcohol derivatives.
Substitution Products: Various substituted thiazole derivatives.
Comparison with Similar Compounds
2-(Boc-amino)thiazole-4-carboxylic acid
2-(Boc-amino)thiazole-5-carboxylic acid
2-(Boc-amino)thiazole-6-carboxylic acid
Uniqueness: 2-((Tert-butoxycarbonylamino)methyl)thiazole-5-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the Boc-protected amino group. This combination of features makes it particularly useful in certain synthetic and biological applications.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-5-7-11-4-6(17-7)8(13)14/h4H,5H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETOCWDHZXGJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185804-36-8 |
Source
|
Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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